![molecular formula C19H19ClN2OS B418275 2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 332380-68-4](/img/structure/B418275.png)

2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

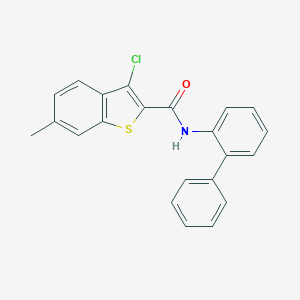

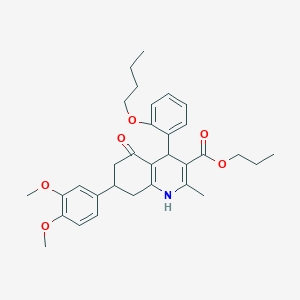

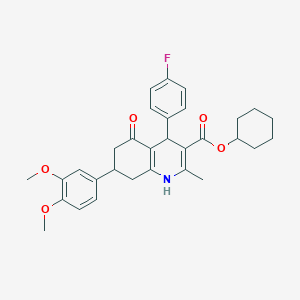

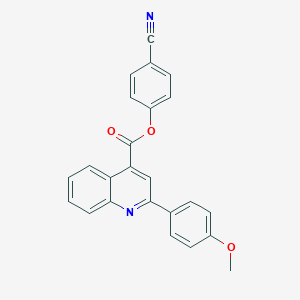

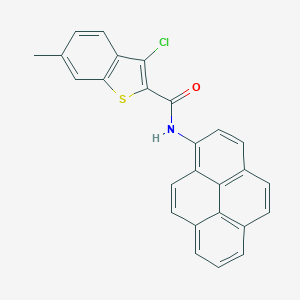

The compound “2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a 4-tert-butylphenyl group at the 2-position and a (4-chlorophenyl)methylsulfanyl group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky tert-butylphenyl and (4-chlorophenyl)methylsulfanyl substituents. These groups could potentially influence the compound’s reactivity and properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the tert-butylphenyl group. The presence of the chlorophenyl group could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially result in increased stability and rigidity. The tert-butylphenyl and (4-chlorophenyl)methylsulfanyl groups could influence the compound’s solubility and lipophilicity .

Wissenschaftliche Forschungsanwendungen

OLED and LED Material Enhancement

2,5 disubstituted-1,3,4-oxadiazoles, including derivatives similar to the mentioned compound, are intensively used as electron transport materials in organic light-emitting diodes (OLEDs). The structural properties of these compounds contribute significantly to the performance enhancement of OLEDs. In-depth studies on their crystal structures and properties lead to a profound understanding of their structure-property relationships, crucial for further advancements in this field (Emmerling et al., 2012).

Thermally Activated Delayed Fluorescence (TADF)

Certain oxadiazole derivatives exhibit Thermally Activated Delayed Fluorescence (TADF). These compounds are used in donor-acceptor fluorophores, significantly enhancing the performance of OLEDs. The introduction of alkyl and carbazole substitutions in these compounds results in blue-shifted fluorescence and maintains a suitable singlet-triplet energy separation, crucial for efficient light emission and high-performance OLEDs (Cooper et al., 2022).

Antibacterial and Enzyme Inhibitory Potential

The framework of certain oxadiazole derivatives, including the compound of interest, has shown promising antibacterial activity against various bacterial strains. Moreover, these compounds have demonstrated moderate inhibitory potential against enzymes like α-chymotrypsin. The structure-activity relationship and molecular docking studies of these compounds provide insights into their bioactive sites and potential applications in antibacterial therapies (Siddiqui et al., 2014).

Photoluminescence Properties

Derivatives of 1,3,4-oxadiazole are known for their photoluminescent properties. The synthesis and characterization of these compounds, including their absorption, emission spectra, and quantum yields, are essential for understanding their potential applications in fields like sensor technology and light-emitting devices. The introduction of various substituents can lead to changes in band gap energy and enhance the photoluminescence properties of these compounds (Zhen-yang, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKVFMADDHMKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B418200.png)

![N-[1,1'-biphenyl]-2-yl-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B418201.png)